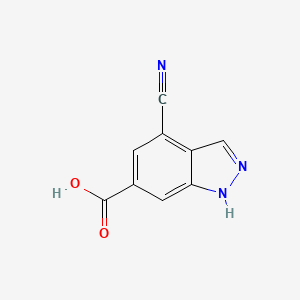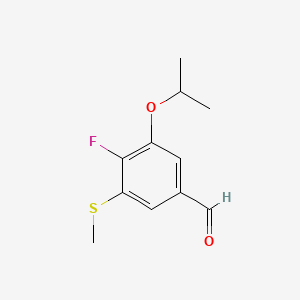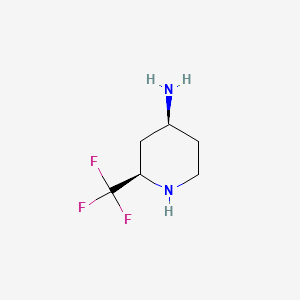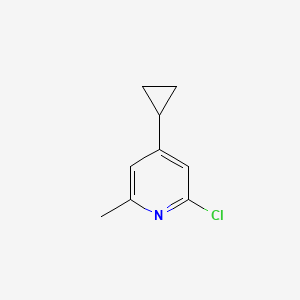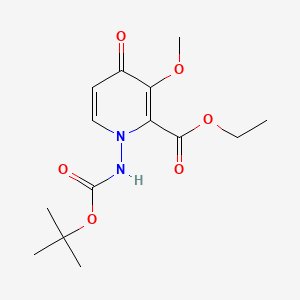
Ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amine groups during multi-step synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate typically involves the protection of an amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature and a solvent like tetrahydrofuran (THF) or chloroform .
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: NaBH4, LiAlH4
Bases: Sodium hydroxide, DMAP
Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate involves the protection of amine groups, which prevents unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the compound being synthesized.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-((tert-butoxycarbonyl)amino)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate can be compared with other Boc-protected compounds, such as:
- Ethyl 1-{[(tert-butoxycarbonyl)amino]sulfonyl}-4-piperidinecarboxylate
- Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate
These compounds share similar protective groups but differ in their core structures and specific applications. The uniqueness of this compound lies in its specific functional groups and the versatility it offers in synthetic chemistry.
Eigenschaften
Molekularformel |
C14H20N2O6 |
|---|---|
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
ethyl 3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C14H20N2O6/c1-6-21-12(18)10-11(20-5)9(17)7-8-16(10)15-13(19)22-14(2,3)4/h7-8H,6H2,1-5H3,(H,15,19) |
InChI-Schlüssel |
FGQYKKAAZHQHED-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=O)C=CN1NC(=O)OC(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


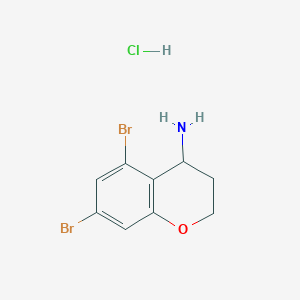
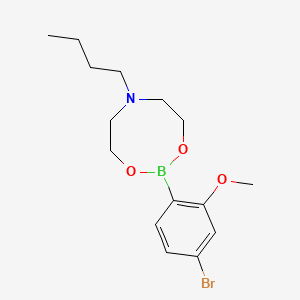
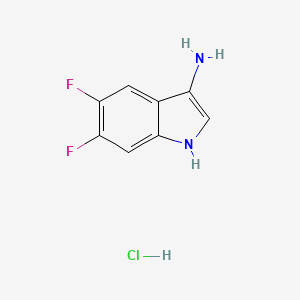
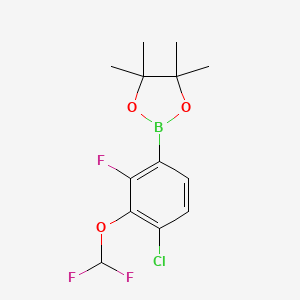
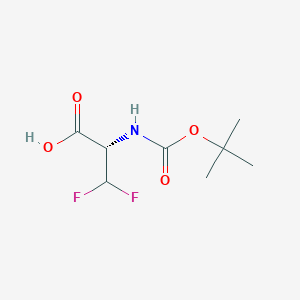
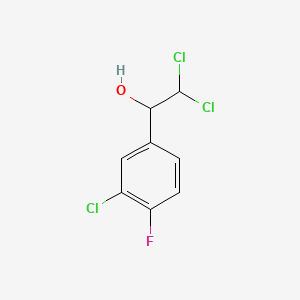
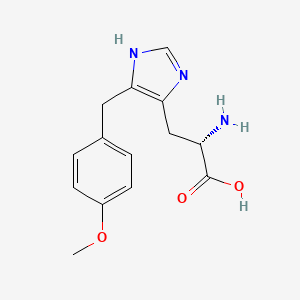

![8-Isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14031485.png)
![9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14031486.png)
